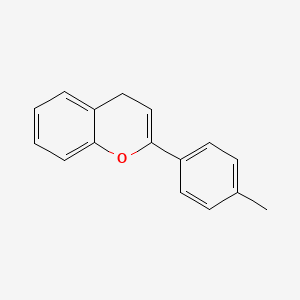
6-Fluoro-7-methyl-8-nitroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-7-methyl-8-nitroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine, methyl, and nitro groups in the quinoline ring can significantly influence the compound’s chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-methyl-8-nitroquinolin-2(1H)-one typically involves multi-step reactions starting from commercially available precursors. A common synthetic route might include:
Nitration: Introduction of the nitro group into the quinoline ring using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Fluorination: Introduction of the fluorine atom using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methylation: Introduction of the methyl group using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal conditions.
Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.
化学反応の分析
Types of Reactions
6-Fluoro-7-methyl-8-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions, particularly at the fluorine or nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 6-Fluoro-7-methyl-8-aminoquinolin-2(1H)-one.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Fluoro-7-methyl-8-nitroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of fluorine and nitro groups can enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
6-Fluoroquinolin-2(1H)-one: Lacks the methyl and nitro groups.
7-Methylquinolin-2(1H)-one: Lacks the fluorine and nitro groups.
8-Nitroquinolin-2(1H)-one: Lacks the fluorine and methyl groups.
Uniqueness
6-Fluoro-7-methyl-8-nitroquinolin-2(1H)-one is unique due to the combination of fluorine, methyl, and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives.
特性
分子式 |
C10H7FN2O3 |
|---|---|
分子量 |
222.17 g/mol |
IUPAC名 |
6-fluoro-7-methyl-8-nitro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H7FN2O3/c1-5-7(11)4-6-2-3-8(14)12-9(6)10(5)13(15)16/h2-4H,1H3,(H,12,14) |
InChIキー |
YIYJTLRYLUWPGX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C2C=CC(=O)NC2=C1[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11881245.png)




![tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate](/img/structure/B11881290.png)




![2-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B11881332.png)



